molecular formula C12H15N5OS B5517955 3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine

3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine

Cat. No.: B5517955
M. Wt: 277.35 g/mol
InChI Key: FLHHGOJNELMWIC-UHFFFAOYSA-N
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Description

3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine is a useful research compound. Its molecular formula is C12H15N5OS and its molecular weight is 277.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.09973129 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of imidazo[1,2-a]pyridines and their derivatives has been investigated for potential antisecretory and cytoprotective properties, although specific compounds in this class did not demonstrate significant antisecretory activity. However, some compounds have shown good cytoprotective properties in ethanol and HCl models, highlighting their potential therapeutic applications (Starrett et al., 1989).

Another study focused on the synthesis and characterization of imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds were evaluated for their antimicrobial activities, with some demonstrating significant antibacterial and antifungal effects, suggesting their potential use in developing new antimicrobial agents (Alegaon & Alagawadi, 2011).

Medicinal Chemistry and Pharmacology

Research into N-aryl-piperidine derivatives has identified potent agonists for the human histamine H3 receptor. These compounds' affinity and selectivity suggest potential applications in treating neurological disorders (Ishikawa et al., 2010).

Additionally, the development of nonionic surfactants based on thiadiazole and imidazole derivatives has been reported. These surfactants were synthesized from biologically active stearic acid and evaluated for their antimicrobial properties, showcasing their utility in creating bioactive materials with potential industrial applications (Abdelmajeid et al., 2017).

Novel Applications and Synthesis Techniques

The use of mixed ligand fac-tricarbonyl complexes for labeling bioactive molecules demonstrates the versatility of imidazole and thiadiazole derivatives in medicinal chemistry, allowing for the development of targeted therapies and diagnostic agents (Mundwiler et al., 2004).

Furthermore, the synthesis and evaluation of novel 1,3,4-thiadiazole amide derivatives containing piperazine for their antimicrobial activity further emphasize the therapeutic potential of these compounds in addressing resistant microbial strains (Xia, 2015).

Properties

IUPAC Name

[3-(1H-imidazol-2-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8-10(19-16-15-8)12(18)17-6-2-3-9(7-17)11-13-4-5-14-11/h4-5,9H,2-3,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHHGOJNELMWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.